

N-Ethyl-3,4-(methylenedioxy)aniline-d5 structural formula

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Compound of Interest

N-Ethyl-3,4(methylenedioxy)aniline-d5

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Technical Guide: N-Ethyl-3,4-(methylenedioxy)aniline-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated isotopologue of N-Ethyl-3,4-(methylenedioxy)aniline. Its primary application in the scientific field is as an internal standard for the quantitative analysis of N-ethyl-3,4-(methylenedioxy)aniline and related compounds, such as the pharmaceutical agent Oxolinic Acid, in biological matrices using mass spectrometry-based methods.[1][2] The incorporation of five deuterium atoms on the ethyl group provides a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and metabolic studies.[1]

Chemical Structure and Properties

The structural formula of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is presented below. The molecule consists of a 1,3-benzodioxole ring system substituted with a deuterated ethylamino group.

Structural Diagram



Caption: Structural formula of N-Ethyl-3,4-(methylenedioxy)aniline-d5.

Physicochemical Data

The key physicochemical properties of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** are summarized in the table below. Data for the non-deuterated analogue is also provided for comparison where available.



Property	Value (d5- Isotopologue)	Value (Non- deuterated)	Reference(s)
IUPAC Name	N-(1,1,2,2,2- pentadeuterioethyl)-1, 3-benzodioxol-5- amine	N-Ethyl-1,3- benzodioxol-5-amine	[1][3]
Synonyms	N-Ethyl-1,3- benzodioxol-5-amine- d5; 3,4- Methylenedioxy-N- ethylaniline-d5	5-(Ethylamino)-1,3- benzodioxole	[2][3]
CAS Number	1216722-76-7	32953-14-3	[2][3]
Molecular Formula	C ₉ H ₆ D ₅ NO ₂	C ₉ H ₁₁ NO ₂	[2][3]
Molecular Weight	170.22 g/mol	165.19 g/mol	[2][3]
Appearance	Pale Brown Oil	Clear colorless to yellowish viscous liquid	[2]
Storage	2-8°C Refrigerator	Ambient	[2]
SMILES	[2H]C([2H]) ([2H])C([2H]) ([2H])Nc1ccc2OCOc2 c1	CCNc1ccc2OCOc2c1	
InChI	InChI=1S/C9H11NO2/ c1-2-10-7-3-4-8-9(5- 7)12-6-11-8/h3- 5,10H,2,6H2,1H3/i1D 3,2D2	InChI=1S/C9H11NO2/ c1-2-10-7-3-4-8-9(5- 7)12-6-11-8/h3- 5,10H,2,6H2,1H3	[3]

Experimental Protocols

While a specific, published synthesis protocol for **N-Ethyl-3,4-(methylenedioxy)aniline-d5** is not readily available, a common and effective method for its preparation is via reductive



amination. The following is a representative protocol based on established chemical principles for this reaction.

Synthesis via Reductive Amination

This procedure outlines the synthesis of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** from 3,4-(methylenedioxy)aniline and d5-acetaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

- 3,4-(Methylenedioxy)aniline
- Acetaldehyde-d5 (or a suitable precursor)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3,4-(methylenedioxy)aniline (1.0 equivalent) and anhydrous 1,2-dichloroethane.
- Addition of Aldehyde: Add acetaldehyde-d5 (1.1 equivalents) to the solution and stir the
 mixture at room temperature for 30 minutes to facilitate the formation of the corresponding
 imine intermediate.



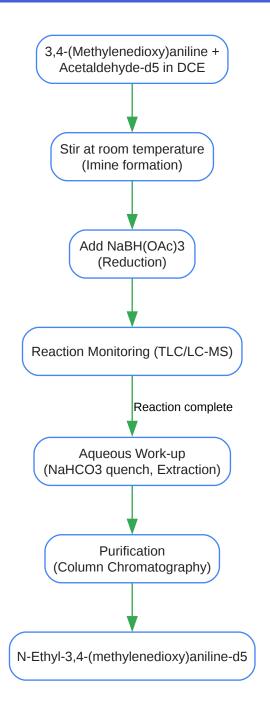




- Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and should be monitored.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Ethyl-3,4-(methylenedioxy)aniline-d5.

Logical Workflow for Synthesis:





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Caption: General workflow for the synthesis of the target compound.

Analytical Data (Representative)

Detailed spectroscopic data for the deuterated compound is not publicly available. However, the data for the non-deuterated analogue, N-Ethyl-3,4-(methylenedioxy)aniline, serves as a valuable reference.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (non-deuterated): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylenedioxy protons (a singlet), the ethyl group's methylene (a quartet) and methyl (a triplet) protons, and the amine proton.
- 13C NMR (non-deuterated): The carbon NMR spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, and the two carbons of the ethyl group.

In the ¹H NMR spectrum of the d5-isotopologue, the signals corresponding to the ethyl group would be absent. In the ¹³C NMR spectrum, the signals for the ethyl carbons would appear as multiplets due to coupling with deuterium.

Mass Spectrometry (MS)

The mass spectrum of **N-Ethyl-3,4-(methylenedioxy)aniline-d5** would show a molecular ion peak (M+) at m/z 170, which is 5 mass units higher than the non-deuterated compound (m/z 165). This mass shift is the basis for its use as an internal standard.

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